molecular formula C18H20O B1337327 4,4-Diphenylcyclohexanol CAS No. 42420-85-9

4,4-Diphenylcyclohexanol

Cat. No. B1337327
CAS RN: 42420-85-9
M. Wt: 252.3 g/mol
InChI Key: UUQQLWRHPNEFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4,4-Diphenylcyclohexanol is a derivative of cyclohexanol with two phenyl groups attached to the same carbon atom. It is structurally related to several compounds that have been the subject of research due to their interesting chemical and physical properties, particularly in the context of liquid crystalline polymers and molecular inclusion complexes .

Synthesis Analysis

The synthesis of compounds related to 4,4-Diphenylcyclohexanol often involves multi-step reactions starting from cyclohexanone derivatives. For instance, fluorinated trans-1,4-diphenylcyclohexane compounds were synthesized using 4-phenylcyclohexanone as a starting material through a series of reactions including Grignard reaction, dehydration, hydrogenation, isomer

Scientific Research Applications

Synthetic Chemistry

  • Summary of the Application : 4,4-Diphenylcyclohexanol is used as a key intermediate in the synthesis of MS-325 , a contrast agent used in magnetic resonance imaging (MRI) .
  • Methods of Application or Experimental Procedures : A process for the production of 4,4-Diphenylcyclohexanol involves dissolving the compound of formula (II) in an organic solvent and then hydrogenating it in the presence of a nickel catalyst with hydrogen . The reaction time is at least 1 minute, and the reaction temperature is 0° C. to 100° C . The 4,4-diphenylcyclohexanol that is obtained is optionally purified .
  • Results or Outcomes : The process results in the production of 4,4-Diphenylcyclohexanol, which can then be used as a key intermediate in the synthesis of MS-325 .

Production of MS-325

  • Summary of the Application : 4,4-Diphenylcyclohexanol is used in the production of MS-325 , a contrast agent used in magnetic resonance imaging (MRI) .
  • Methods of Application or Experimental Procedures : The production of MS-325 involves several steps . First, 4,4-Diphenylcyclohexanol is produced through a process involving the dissolution of a compound in an organic solvent and then hydrogenation in the presence of a nickel catalyst with hydrogen . The reaction time is at least 1 minute, and the reaction temperature is 0° C. to 100° C . The 4,4-diphenylcyclohexanol that is obtained is optionally purified . This is then reacted with PCl3 and then imidazole in THF to form the bis(amino)phosphino reaction product . Finally, this reaction product is reacted to form Fosveset, which is then reacted with Gd2O3 to form Gadofosveset (MS-325) .
  • Results or Outcomes : The process results in the production of MS-325, a contrast agent used in MRI .

Human-Serum-Albumin Binding Agents

  • Summary of the Application : 4,4-Diphenylcyclohexanol is used in the development of Human-Serum-Albumin binding agents for the improvement of pharmacokinetics .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures for this use are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

properties

IUPAC Name

4,4-diphenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c19-17-11-13-18(14-12-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQLWRHPNEFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450168
Record name 4,4-DIPHENYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diphenylcyclohexanol

CAS RN

42420-85-9
Record name 4,4-DIPHENYLCYCLOHEXANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diphenylcyclohexanol
Reactant of Route 2
4,4-Diphenylcyclohexanol
Reactant of Route 3
4,4-Diphenylcyclohexanol
Reactant of Route 4
4,4-Diphenylcyclohexanol
Reactant of Route 5
4,4-Diphenylcyclohexanol
Reactant of Route 6
4,4-Diphenylcyclohexanol

Citations

For This Compound
29
Citations
J C. Amedio Jr, PJ Bernard, M Fountain… - Synthetic …, 1998 - Taylor & Francis
A Practical Preparation of 4,4-Diphenylcyclohexanol: A Key Intermediate in the Synthesis of Ms-325 Page 1 SYNTHETIC COMMUNICATIONS, 28(20), 3895-3906 (1998) A PRACTICAL …
FG Bordwell, RR Frame, JG Strong - The Journal of Organic …, 1968 - ACS Publications
The synthetic sequence (2-bromo-4, 4-diphenylcyclohexanone-* bromohydrin-* epoxide-*· new halohydrin-*· 2-halo-5, 5-diphenylcyclohexanone) has been carried outin 42% over-all …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
A Hahnenkamp, W Alsibai, C Bremer… - Journal of Controlled …, 2014 - Elsevier
Small molecular imaging probes are often found to be rapidly cleared from the circulation. In order to improve signal to noise ratio (SNR) by high probe accumulation in the target tissue …
PK Freeman, AM Tafesh, GE Clapp - The Journal of Organic …, 1989 - ACS Publications
Thermal decomposition of the lithium salt of the tosylhydrazone of 4, 4-diphenyl-2, 5-cyclohexadienone (10) in dimethyl sulfoxide produces 4, 4-diphenyl-2, 5-cyclohexadienone, p-…
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
ARO ABDUN-NUR - 1965 - search.proquest.com
In spilte of their numerous kinds and complexities, the rearrangements of organic chemistry, whether homolytic, hetrolytic or molecular, still receive more than aVeI" age attentaon. Of …
AR Abdun-Nur, FG Bordwell - Journal of the American Chemical …, 1964 - ACS Publications
There is ample mechanistic analogy for the formation of all these products, except 1, 4-diphenylcyclo-hexene. Since the rearrangement reaction fails in the absence of base, a …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
CL Stevens, NA Nielsen, P Blumbergs… - Journal of the …, 1964 - ACS Publications
There is ample mechanistic analogy for the formation of all these products, except 1, 4-diphenylcyclo-hexene. Since the rearrangement reaction fails in the absence of base, a …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
TJ McMurry, DJ Parmelee, H Sajiki… - Journal of medicinal …, 2002 - ACS Publications
Amphiphilic gadolinium complexes were investigated as potential magnetic resonance imaging (MRI) contrast agents. A series of complexes was synthesized in order to study the effect …
Number of citations: 71 0-pubs-acs-org.brum.beds.ac.uk
RB King, MB Bisnette - Journal of the American Chemical Society, 1964 - ACS Publications
There is ample mechanistic analogy for the formation of all these products, except 1, 4-diphenylcyclo-hexene. Since the rearrangement reaction fails in the absence of base, a …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
P Caravan, NJ Cloutier, MT Greenfield… - Journal of the …, 2002 - ACS Publications
MS-325 is a novel blood pool contrast agent for magnetic resonance imaging currently undergoing clinical trials to assess blockage in arteries. MS-325 functions by binding to human …
Number of citations: 527 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.